molecular formula C20H22N4OS B2991301 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034471-72-0

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2991301
CAS No.: 2034471-72-0
M. Wt: 366.48
InChI Key: BISGCHOPFSEOGT-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

1. Metabolism and Pharmacokinetics

  • Disposition and Metabolism in Humans : A study on the disposition and metabolism of SB-649868, a related compound acting as an orexin 1 and 2 receptor antagonist, showed extensive metabolism and elimination primarily via feces, with oxidation of the benzofuran ring being a principal metabolic route (Renzulli et al., 2011).

2. Synthetic Methods and Chemical Interactions

  • TEMPO-Catalyzed Electrochemical C–H Thiolation : This synthesis method provides a metal- and reagent-free approach to benzothiazoles and thiazolopyridines, suggesting a broad applicability in creating compounds for pharmaceutical and organic materials (Qian et al., 2017).
  • Molecular Interaction with CB1 Cannabinoid Receptor : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, another structurally related compound, was studied for its potent and selective antagonism at the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and the development of pharmacophore models (Shim et al., 2002).

3. Antimicrobial Activity

  • Synthesis, SAR, and Antimicrobial Study of Substituted 2-Aminobenzothiazoles : A series of compounds were synthesized and evaluated for their antimicrobial activity, revealing that some derivatives showed good activity against MRSA, suggesting the potential for designing more potent antimicrobial agents (Anuse et al., 2019).

4. Antitumor Activity

  • Discovery of Dual Src/Abl Kinase Inhibitors : A series of thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines, highlighting their potential in cancer therapy (Lombardo et al., 2004).

5. Anti-inflammatory and Analgesic Agents

  • Synthesis and Activity of Benzamides and Their Metal Complexes : Metal complexes of new benzamides were synthesized and evaluated for their antibacterial activity, with copper complexes showing better activities than free ligands, pointing towards their use in treating bacterial infections (Khatiwora et al., 2013).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)20-23-17-4-2-3-5-18(17)26-20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISGCHOPFSEOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.